![molecular formula C8H19NO5 B1662375 bis-tris CAS No. 6976-37-0](/img/structure/B1662375.png)
bis-tris
Overview
Description
bis-tris is an organic compound belonging to the class of 1,2-aminoalcohols. These compounds contain an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom . This compound is known for its versatile applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-tris typically involves the reaction of 2-amino-2-hydroxymethyl-1,3-propanediol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
bis-tris undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as substituted amines, alcohols, and carboxylic acids .
Scientific Research Applications
Buffering Agent in Gel Electrophoresis
Bis-Tris is extensively used as a buffering agent in gel electrophoresis due to its effective pH stability and compatibility with biological samples.
- Polyacrylamide Gel Electrophoresis (PAGE) : this compound buffers are favored for SDS-PAGE and native PAGE. They provide better resolution and clearer bands compared to traditional buffers like Tris-Glycine. Studies have shown that gels formulated with this compound can separate proteins with high precision, making them ideal for analyzing complex protein mixtures .
- Case Study : A study demonstrated the superiority of NuPAGE this compound gels over Bio-Rad gels in resolving protein bands, particularly when analyzing protein kinases implicated in cancer. The this compound gels exhibited improved band resolution and intensity across varying protein loads .
Cell Culture Applications
In cell culture, maintaining optimal pH is crucial for cell viability and function. This compound serves as an effective pH-regulating agent.
- Yeast Cultivation : Research indicates that this compound maintains stable pH levels in yeast culture media, enhancing cell growth and productivity. By controlling pH within the optimal range (around 6), researchers have observed extended cell lifespan and increased production efficiency in biopharmaceutical applications .
- Biotechnology and Biopharmaceuticals : The use of this compound in pH management during yeast cultivation has been linked to improved yields in biopharmaceutical production processes .
Protein Purification and Analysis
This compound buffers are also employed in various protein purification techniques.
- Affinity Chromatography : Due to its ability to complex with metals, this compound is used in affinity chromatography for purifying proteins that require metal ions for activity or stabilization .
- Western Blotting : In Western blotting protocols, this compound buffers facilitate the transfer of proteins from gels to membranes, ensuring high-quality detection of target proteins .
Diagnostic Reagents
The purity and stability of this compound make it suitable for use as a diagnostic reagent.
- Clinical Applications : this compound is utilized in various diagnostic assays where precise pH control is necessary for accurate results. Its role as a buffer helps maintain the integrity of biological samples during analysis .
Research and Development
This compound is commonly used in research settings for developing new assays and protocols.
- Experimental Studies : Numerous studies have highlighted the versatility of this compound in experimental setups, including investigations into hemoglobin function under different ionic conditions. Findings suggest that using this compound can yield more accurate assessments compared to traditional ionic buffers .
Mechanism of Action
The mechanism of action of bis-tris involves its ability to act as a buffer, maintaining the pH of solutions within a narrow range. This is achieved through its interaction with hydrogen ions, which helps stabilize the pH of the medium. The compound’s molecular targets include enzymes and other proteins that are sensitive to pH changes .
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxymethyl)aminomethane: Another widely used buffer in biochemical research.
Bis-Tris Propane: A similar compound with buffering capabilities but different pKa values.
Uniqueness
This compound is unique due to its specific buffering range and stability under various experimental conditions. Its dual functional groups (amine and hydroxyl) provide versatility in chemical reactions and applications .
Biological Activity
Bis-Tris , or 2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol, is a buffering agent widely used in biological research due to its effective pH range of 5.8 to 7.2. This compound has garnered attention not only for its role in maintaining pH stability in various biological systems but also for its potential biological activities and applications in pharmacology and biotechnology.
1. Antimicrobial Properties
Recent studies have highlighted the antibacterial activity of this compound derivatives. For instance, bis and tris dihydrocaffeoylpolyamine analogues demonstrated significant antibacterial effects against vancomycin-resistant Staphylococcus aureus (VRSA), outperforming traditional antibiotics like vancomycin. The tetra(dihydrocaffeoyl)polyamine conjugate exhibited the highest activity, showcasing the potential of this compound compounds in combating antibiotic-resistant bacteria .
2. Role in Chemotaxis
This compound has been implicated in the study of chemotaxis, particularly in bacterial signaling pathways. Research indicates that this compound buffers can influence the phosphodiesterase activity of proteins involved in chemotactic responses. For example, the ChsA protein from Azospirillum displayed phosphodiesterase activity when tested with this compound buffers, suggesting a role in cellular signaling related to motility and biofilm formation .
3. Applications in Yeast Cultivation
In yeast cultivation, this compound is utilized as a pH-regulating agent to maintain optimal growth conditions. The stability provided by this compound ensures that yeast cells thrive, which is crucial for biotechnological applications such as fermentation and biopharmaceutical production. Studies have shown that controlling pH with agents like this compound can enhance cell lifespan and productivity .
Case Study 1: Antibacterial Efficacy
A study conducted on various polyamine analogues, including this compound derivatives, revealed their effectiveness against multiple strains of MRSA and VRSA. The results indicated that these compounds not only inhibited bacterial growth but also exhibited low cytotoxicity towards mammalian cells, making them promising candidates for further development as therapeutic agents .
Compound Type | Activity Against | Reference |
---|---|---|
Bis-Dihydrocaffeoyl Polyamine | VRSA | |
Tris-Dihydrocaffeoyl Polyamine | MRSA |
Case Study 2: Chemotaxis Mechanisms
In another research project focusing on Azospirillum, the role of this compound buffers was analyzed concerning chemotactic responses to root exudates from strawberry plants. The findings suggested that this compound could modulate bacterial behavior through its influence on signaling pathways, thereby impacting agricultural practices related to plant-microbe interactions .
Table of Biological Activities Associated with this compound Compounds
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO5/c10-3-1-9(2-4-11)8(5-12,6-13)7-14/h10-14H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMVSZAMULFTJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)C(CO)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064537 | |
Record name | 1,3-Propanediol, 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)- | |
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Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, White crystalline powder; [Sigma-Aldrich MSDS] | |
Record name | 1,3-Propanediol, 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)- | |
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Record name | 2,2-Bis(hydroxymethyl)-2,2',2"-nitrilotriethanol | |
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CAS No. |
6976-37-0 | |
Record name | Bistris | |
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Record name | 1,3-Propanediol, 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)- | |
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Record name | 1,3-Propanediol, 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)- | |
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Record name | 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol | |
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Record name | 1,3-Propanediol, 2-(bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)- | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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